3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used in the treatment of cardiovascular diseases. This particular compound features a cyclopropyl group, a fluorophenyl group, and two carboxylate groups, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as 3-fluorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired dihydropyridine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are tetrahydropyridine derivatives.
Substitution: The major products are substituted phenyl derivatives with the nucleophile replacing the fluorine atom.
Scientific Research Applications
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on calcium channels and its role in cellular signaling pathways.
Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Felodipine: Another dihydropyridine with similar pharmacological properties.
Uniqueness
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, including the cyclopropyl and fluorophenyl groups. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy, selectivity, and side effect profiles compared to other dihydropyridines.
Properties
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAJGOIVRACFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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